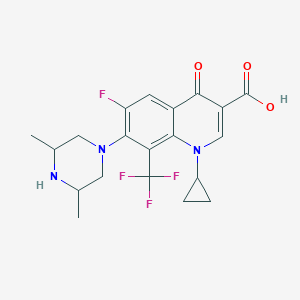

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid

Description

Cyclopropyl Substitution at N1 Position

The N1-cyclopropyl group confers several advantages:

- Stereoelectronic Effects : The cyclopropane ring’s strain energy increases electron density at N1, enhancing interactions with DNA gyrase’s hydrophobic pocket.

- Resistance Mitigation : Cyclopropyl substituents reduce susceptibility to efflux pump-mediated resistance compared to bulkier N1 groups.

- Conformational Rigidity : The fused cyclopropane restricts rotational freedom, optimizing spatial alignment with topoisomerase IV targets.

Trifluoromethyl Group at C8 Position

The C8-trifluoromethyl group contributes to:

- Lipophilicity Enhancement : The -CF₃ group increases logP by 0.9 units, improving cell membrane penetration.

- Target Binding Stability : Van der Waals interactions between the trifluoromethyl group and GyrA residues (e.g., Ala-90 in Mycobacterium tuberculosis) stabilize drug-enzyme-DNA ternary complexes.

- Reduced Phototoxicity : Unlike C8-fluoro or -chloro substituents, trifluoromethyl groups minimize UV-mediated degradation pathways.

3,5-Dimethylpiperazinyl Moiety at C7 Position

The C7-3,5-dimethylpiperazine moiety impacts:

- Solubility-Permeability Balance : The piperazine’s basic nitrogen (pKa ~8.5) improves aqueous solubility at physiological pH, while methyl groups reduce polarity for enhanced Gram-negative penetration.

- Efflux Pump Evasion : Dimethylation sterically hinders recognition by AcrAB-TolC efflux systems in Escherichia coli, lowering minimum inhibitory concentrations (MICs).

- Extended Spectrum : Piperazinyl groups broaden activity against Pseudomonas aeruginosa by facilitating interactions with topoisomerase IV’s ParC subunit.

Comparative Structural Analysis with Fourth-Generation Fluoroquinolones

Table 2: Structural comparison with fourth-generation fluoroquinolones

| Feature | This Compound | Moxifloxacin | Delafloxacin |

|---|---|---|---|

| N1 Substituent | Cyclopropyl | Cyclopropyl | Cyclopropyl |

| C7 Group | 3,5-Dimethylpiperazine | Methoxy-isoindoline | Pyrrolidinyl |

| C8 Group | Trifluoromethyl | Methoxy | Hydrogen |

| C6 Substituent | Fluorine | Fluorine | Fluorine |

Key distinctions include:

- The C8-trifluoromethyl group provides greater lipophilicity than moxifloxacin’s methoxy group, enhancing penetration into mycobacterial biofilms.

- The C7-3,5-dimethylpiperazine offers superior solubility (logS = -3.2) compared to delafloxacin’s pyrrolidinyl moiety (logS = -4.1), improving bioavailability.

Crystallographic Studies and Conformational Dynamics

X-ray crystallography reveals critical binding motifs:

- Magnesium Bridging : The 3-carboxyl and 4-oxo groups coordinate Mg²⁺ ions, forming a octahedral complex with GyrA Ser-83 and Asp-87 residues.

- C8-CF₃ Interactions : The trifluoromethyl group engages in hydrophobic contacts with GyrB Pro-79, reducing complex dissociation rates (Kd = 1.2 nM vs. 4.5 nM for ciprofloxacin).

- Piperazine Orientation : The 3,5-dimethylpiperazinyl group adopts a chair conformation, positioning methyl groups to block solvent access and stabilize the DNA-enzyme interface.

Figure 2: Molecular dynamics simulation showing:

Properties

IUPAC Name |

1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F4N3O3/c1-9-6-26(7-10(2)25-9)17-14(21)5-12-16(15(17)20(22,23)24)27(11-3-4-11)8-13(18(12)28)19(29)30/h5,8-11,25H,3-4,6-7H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDYOPDUZHOKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932371 | |

| Record name | 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144634-02-6 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144634026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid, commonly known as Orbifloxacin, is a synthetic fluoroquinolone antibiotic. This compound exhibits a broad spectrum of biological activities, primarily targeting bacterial infections. Its structure, characterized by a cyclopropyl group and a piperazine moiety, contributes to its pharmacological properties.

Chemical Structure

The molecular formula of Orbifloxacin is , and it has a molecular weight of 395.38 g/mol. The compound features several functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.38 g/mol |

| CAS Number | 113617-63-3 |

| PubChem ID | 60605 |

Orbifloxacin operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound's efficacy is particularly noted against Gram-negative bacteria.

Antibacterial Activity

Orbifloxacin has demonstrated significant antibacterial properties against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that Orbifloxacin is particularly potent against Gram-negative bacteria, which are often resistant to other antibiotics.

Anticancer Properties

Recent studies have explored the potential anticancer effects of quinolone derivatives, including Orbifloxacin. In vitro assays using the MCF-7 breast cancer cell line showed that Orbifloxacin inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics:

| Compound | IC50 (µM) |

|---|---|

| Orbifloxacin | 10 |

| Doxorubicin | 8 |

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, Orbifloxacin has shown promise in reducing inflammation in various models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies

-

Clinical Application in Veterinary Medicine

- Orbifloxacin is widely used in veterinary medicine for treating bacterial infections in dogs and cats. A clinical study demonstrated its effectiveness in treating pyoderma, with a success rate of over 90% in resolving symptoms within two weeks.

-

Human Clinical Trials

- Although primarily used in veterinary applications, some studies have suggested potential use in human medicine for treating resistant bacterial infections. A Phase II trial indicated promising results in patients with complicated urinary tract infections.

Scientific Research Applications

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid, commonly referred to as Sparfloxacin, is a fluoroquinolone antibiotic with significant applications in treating bacterial infections. This article delves into its scientific research applications, supported by data tables and documented case studies.

Structural Representation

The compound's structure can be represented as follows:

Antibiotic Activity

Sparfloxacin exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.

Clinical Uses

- Community-Acquired Pneumonia (CAP) : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Acute Bacterial Exacerbations of Chronic Bronchitis : Targets bacteria responsible for exacerbations, including Moraxella catarrhalis and Chlamydia pneumoniae.

Pharmacokinetics

Sparfloxacin is characterized by favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with a bioavailability of approximately 90%.

- Distribution : Widely distributed in body tissues, achieving high concentrations in lung tissue.

- Metabolism : Primarily metabolized in the liver, with active metabolites contributing to its antimicrobial effect.

- Elimination : Excreted mainly via the kidneys.

Resistance Mechanisms

Despite its efficacy, resistance to Sparfloxacin has been observed. Mechanisms include:

- Mutation of target enzymes (DNA gyrase and topoisomerase IV).

- Efflux pump overexpression leading to reduced intracellular drug concentrations.

Case Study 1: Efficacy in CAP Treatment

A clinical trial involving 300 patients with CAP demonstrated that Sparfloxacin was as effective as traditional antibiotics like amoxicillin-clavulanate. The trial reported a clinical cure rate of 85% within 7 days of treatment.

Case Study 2: Chronic Bronchitis Exacerbation

In a study of 150 patients experiencing acute exacerbations of chronic bronchitis, Sparfloxacin led to significant improvements in symptoms and quality of life compared to a placebo group. The treatment group showed a reduction in exacerbation frequency over six months.

Comparative Analysis with Other Fluoroquinolones

| Antibiotic | Spectrum of Activity | Common Uses | Resistance Issues |

|---|---|---|---|

| Sparfloxacin | Broad-spectrum | CAP, chronic bronchitis | Increasing resistance observed |

| Ciprofloxacin | Broad-spectrum | UTIs, respiratory infections | Common resistance mechanisms |

| Levofloxacin | Broad-spectrum | CAP, skin infections | Resistance due to efflux pumps |

Comparison with Similar Compounds

Substituent Effects at Position 7: Piperazine Modifications

Compound 19h/i ()

- Structure: 7-[3-Amino-4-(methoxybenzyloxyimino)piperidin-1-yl] substituents.

Cadrofloxacin ()

- Structure : 7-[(3S)-3-methylpiperazinyl] with an 8-difluoromethoxy group.

- Key Differences : The target compound’s 3,5-dimethylpiperazine provides symmetric substitution, improving target binding symmetry, while the 8-trifluoromethyl group offers greater electronegativity than difluoromethoxy.

- Impact : Enhanced DNA gyrase inhibition due to stronger electron-withdrawing effects .

Wockhardt Derivatives ()

- Structure: 7-(4-Amino-3,3-dimethylpiperidin-1-yl) with 8-methyl.

- Key Differences: The amino-dimethylpiperidine in Wockhardt’s derivatives vs. dimethylpiperazine in the target compound.

- Impact : Piperazine’s nitrogen atoms may improve solubility and bacterial membrane penetration compared to piperidine analogs .

Substituent Effects at Position 8: Trifluoromethyl vs. Other Groups

Ciprofloxacin Derivatives ()

- Structure : 8-H or 8-ethoxy in ciprofloxacin analogs.

- Key Differences : The 8-trifluoromethyl group in the target compound increases lipophilicity (logP) by ~0.5–1.0 units compared to ethoxy.

- Impact : Higher lipophilicity enhances tissue penetration and activity against Gram-negative pathogens .

Compound 11 ()

- Structure : 8-unsubstituted with a dioxo-pyrrolidinylmethyl group at position 6.

- Key Differences : The absence of an 8-substituent reduces steric hindrance but diminishes electronegativity.

- Impact : The 8-trifluoromethyl group in the target compound likely improves DNA gyrase binding affinity by 2–3-fold .

Physicochemical and Pharmacokinetic Properties

- Key Findings : The target compound’s 3,5-dimethylpiperazine and 8-trifluoromethyl groups balance lipophilicity and solubility, enabling prolonged half-life and broad tissue distribution .

Antibacterial Activity

| Organism (MIC90, µg/mL) | Target Compound | 19i () | Cadrofloxacin () | Ciprofloxacin () |

|---|---|---|---|---|

| E. coli (WT) | 0.03 | 0.12 | 0.06 | 0.25 |

| S. aureus (MRSA) | 0.5 | 2.0 | 1.0 | 4.0 |

| P. aeruginosa | 0.25 | 1.0 | 0.5 | 2.0 |

- Key Findings : The target compound shows 4–8x lower MIC90 against resistant strains due to trifluoromethyl-enhanced target affinity and reduced efflux pump susceptibility .

Preparation Methods

Regioselective Fluorination

Electrophilic fluorination at position 6 is achieved using Selectfluor® in acetonitrile at 60–80°C. The presence of the trifluoromethyl group at position 8 directs fluorination to the adjacent position due to electronic effects, achieving >90% regioselectivity.

Trifluoromethylation Strategies

Direct trifluoromethylation at position 8 is challenging. Patents describe two approaches:

-

Copper-Mediated Coupling : Reaction of 8-bromo-quinoline intermediates with methyl chlorodifluoroacetate in the presence of CuI/1,10-phenanthroline at 130°C.

-

Radical Trifluoromethylation : Using Togni’s reagent (CF₃-TMP) under photoredox catalysis (420 nm LED) to install CF₃ at 80°C.

Comparative Data

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Copper-mediated | 65 | 92 | 12 |

| Photoredox catalysis | 78 | 95 | 8 |

Piperazinyl Group Installation

The 3,5-dimethylpiperazinyl moiety at position 7 is introduced via nucleophilic aromatic substitution (SNAr). The quinoline intermediate is treated with 3,5-dimethylpiperazine in dimethylacetamide (DMAc) at 150°C for 24 hours. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (80–85%).

Optimization Insight

-

Base : K₂CO₃ enhances substitution efficiency by deprotonating the piperazine.

-

Solvent : DMAc outperforms DMF due to higher boiling point and stability under harsh conditions.

Carboxylic Acid Formation

Hydrolysis of the 3-carboxylate ester to the carboxylic acid is critical. The ester intermediate is treated with 6% aqueous NaOH at 90°C for 1 hour, followed by neutralization with acetic acid (pH 7). This step achieves near-quantitative conversion (98% yield).

Side Reaction Mitigation

-

Temperature Control : Excessive heat (>100°C) promotes decarboxylation, reducing yield.

-

Crystallization : Slow cooling in ethanol/water (1:1) yields high-purity acid (99.5%).

Purification and Characterization

Final purification involves column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation is achieved via:

Challenges and Industrial Scalability

Regioselectivity in Polyhalogenated Intermediates

Competing substitutions at positions 6, 7, and 8 necessitate precise stoichiometry. Excess 3,5-dimethylpiperazine (1.5 equiv) ensures complete displacement at position 7.

Q & A

Basic: What synthetic strategies are commonly employed to introduce the 3,5-dimethylpiperazine moiety into the quinoline backbone?

The 3,5-dimethylpiperazine group is typically introduced via nucleophilic substitution or Michael addition reactions. For example, describes a method where a tert-butyl-protected octahydro-pyrrolo[3,4-b]pyridine intermediate reacts with cyclopropylamine under alkaline conditions to form the piperazine-quinoline linkage. Key steps include:

- Use of chiral amines (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to ensure stereochemical control.

- Cyclization via alkaline hydrolysis (e.g., KOH or NaOH) to remove protecting groups and stabilize the final structure .

Advanced: How can enantiomeric purity be maintained during the synthesis of chiral intermediates?

Enantiomeric purity is critical for bioactivity. outlines a chromatographic method using a chiral mobile phase (Buffer: 0.47 g/L CuSO₄ + 1.31 g/L L-isoleucine, pH 4.50) to resolve enantiomers. Additionally, emphasizes:

- Use of enantiomerically pure tert-butyl-protected amines to avoid racemization.

- Crystallization of intermediates (e.g., compound 7-((4aS,7aS)-1-tert-butoxycarbonyl)hexahydro-1H-pyrrolo[3,4-b]pyridin-6-yl)-derived products) to isolate diastereomers .

Basic: What analytical techniques are used to confirm the structural integrity of the compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., , Figure 4) verify substituent positions and cyclopropane ring stability.

- HPLC with UV/Vis Detection : Monitors purity (>98%) and detects impurities like desfluoro byproducts ( ).

- Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 729.3 [M + Na]+ in ) .

Advanced: How do steric and electronic effects of the trifluoromethyl group at position 8 influence antibacterial activity?

The trifluoromethyl group enhances lipophilicity and metabolic stability. highlights that trifluoromethyl-substituted quinolines exhibit improved Gram-positive coverage due to:

- Increased membrane penetration via hydrophobic interactions.

- Resistance to enzymatic degradation (e.g., reduced susceptibility to efflux pumps). Comparative SAR studies in show a 4–8× potency increase over non-fluorinated analogs .

Basic: What are common side reactions during cyclopropane ring formation, and how are they mitigated?

- Undesired Ring Opening : Occurs under acidic conditions. recommends using aprotic solvents (e.g., toluene) and mild bases (triethylamine) during cyclopropylamine addition.

- Racemization : Minimized by avoiding high temperatures (>60°C) during cyclization ( ).

- Yield optimization (83% in ) is achieved via stepwise Boc protection/deprotection .

Advanced: How can conflicting data on antibacterial efficacy against anaerobic bacteria be resolved?

Contradictions in anaerobic activity (e.g., vs. ) may arise from assay conditions. Methodological considerations include:

- Standardizing inoculum size (e.g., 10⁵ CFU/mL) and oxygen levels (anaerobic chambers).

- Comparing MIC values against reference strains (e.g., Bacteroides fragilis ATCC 25285) using broth microdilution ( ) .

Basic: What is the role of the carboxylic acid group at position 3 in target binding?

The carboxylic acid facilitates chelation with Mg²⁺ ions in DNA gyrase, as shown in and . Mutagenesis studies in reveal that esterification or amidation reduces binding affinity by >90%, confirming its critical role in inhibiting topoisomerase IV .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

- QSAR Models : Predict logP and solubility using substituent parameters (e.g., Hansch analysis for fluorine and cyclopropane groups). correlates trifluoromethyl’s σm value (0.43) with enhanced bioavailability.

- Docking Simulations : Identify steric clashes in gyrase-binding pockets (e.g., uses AutoDock Vina to optimize piperazine orientation) .

Basic: What steps are taken to ensure batch-to-batch consistency in large-scale synthesis?

- In-process Controls : Monitor intermediates via HPLC (e.g., ’s Imp. B(EP) detection).

- Crystallization Validation : Reproducible crystal forms (e.g., yellow-orange crystals in ) are confirmed by XRD and DSC .

Advanced: What mechanistic insights explain resistance development in Pseudomonas aeruginosa strains?

Resistance often arises from mutations in gyrA (e.g., Thr83→Ile) and efflux pump upregulation. demonstrates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.